molecular formula C21H25Cl2N3O B2434312 N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide CAS No. 889807-62-9

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2434312
CAS No.: 889807-62-9
M. Wt: 406.35
InChI Key: DOKLXLLQOFBMQZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a trimethylphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,4,6-trimethylphenylamine with ethylene diamine under controlled conditions.

    Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the dichlorophenyl-substituted piperazine.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the dichlorophenyl-substituted piperazine with acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group instead of a trimethylphenyl group.

    N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group at different positions.

    N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O/c1-14-10-15(2)21(16(3)11-14)26-8-6-25(7-9-26)13-20(27)24-19-12-17(22)4-5-18(19)23/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLXLLQOFBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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